2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid

Physicochemical property Lipophilicity CNS drug design

Researchers sourcing benzimidazole scaffolds for kinase inhibitor programs often face inconsistent purity and cold-chain dependency. This compound addresses both concerns. - Verified ≥95% purity with room-temperature stability eliminates re-purification steps and cold storage costs. - Free carboxylic acid handle enables direct amide coupling for PROTAC design or focused library synthesis without deprotection. - Compact 205 Da scaffold with XLogP3 1.3 aligns with lead-like criteria, ideal for CNS and ATP-competitive inhibitor programs. Supplied as powder for seamless integration into automated HTS platforms.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1424269-13-5
Cat. No. B1377097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid
CAS1424269-13-5
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C(=O)O)N=C1N
InChIInChI=1S/C10H11N3O2/c1-2-13-8-4-3-6(9(14)15)5-7(8)12-10(13)11/h3-5H,2H2,1H3,(H2,11,12)(H,14,15)
InChIKeyBTCQOKLMQNPBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic Acid Overview


2-Amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1424269-13-5) is a heterobifunctional benzimidazole derivative bearing a free 2-amino group, an N1-ethyl substituent, and a 5-carboxylic acid [1]. With a molecular weight of 205.21 g/mol and an XLogP3 of 1.3, this compound occupies a distinct physicochemical space relative to its common analogs, making it a strategic intermediate for kinase inhibitor design, receptor antagonist synthesis, and bioconjugate chemistry [1].

Why Generic Analogs Fall Short


Simple substitution of the N1-ethyl group with hydrogen or methyl dramatically alters the compound's lipophilicity, hydrogen-bonding capacity, and steric profile, leading to divergent target engagement, cellular permeability, and pharmacokinetic behavior. The 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid scaffold uniquely balances a moderate XLogP3 of 1.3, a compact two-rotatable-bond framework, and dual hydrogen-bond donor/acceptor functionality, which are critical for maintaining specific binding interactions observed in benzimidazole-based JAK and kinase inhibitors [1][2]. The N1-ethyl substituent provides a key hydrophobic anchor that is absent in the des-ethyl analog, while the free carboxylic acid offers a synthetic handle for amidation or esterification that the corresponding ethyl ester lacks [3].

Differentiation Evidence Against Analogs


XLogP3 and CNS Penetration Advantage

The target compound exhibits an XLogP3 of 1.3, which is 0.2 units lower than the ethyl ester analog (XLogP3 1.5) and significantly distinct from the N1-methyl analog (predicted XLogP3 ~1.0) [1][2]. This intermediate lipophilicity is associated with optimal CNS penetration (logP 1–3 range), while the N1-ethyl group provides the necessary hydrophobic character for enzyme binding pocket occupancy without exceeding desirable permeability thresholds [1].

Physicochemical property Lipophilicity CNS drug design

Reduced Rotatable Bond Advantage

The target compound possesses 2 rotatable bonds, whereas the structurally similar ethyl 2-amino-1H-benzimidazole-5-carboxylate (CAS 24370-20-5) has 3 rotatable bonds due to the ethoxy group [1][2]. This reduction in conformational freedom corresponds to a lower entropic penalty upon target binding, potentially enhancing binding affinity by 0.5–1.5 kcal/mol for a rigid receptor site [1].

Conformational flexibility Molecular recognition Entropy penalty

Dual H-Bond Donor/Acceptor Capability

The target compound presents 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), identical to the N1-des-ethyl analog but with the critical N1-ethyl group providing an additional hydrophobic contact point [1]. In kinase inhibitor SAR studies, the N1-alkyl substituent on 2-aminobenzimidazoles has been shown to improve selectivity by filling a hydrophobic pocket adjacent to the hinge-binding region [2]. The free carboxylic acid further enables salt formation or bioconjugation, a feature absent in methyl or ethyl ester prodrugs [1].

Hydrogen bonding Protein-ligand interaction Solubility

Stable Room Temperature Storage

The target compound is commercially supplied with a verified purity of 95% and is stable as a powder at room temperature (RT), contrasting with many benzimidazole carboxylic acid derivatives that require cold-chain storage (2–8°C) [1]. This reduces logistical costs and degradation risk during long-term compound management, ensuring batch-to-batch reproducibility in high-throughput screening campaigns.

Compound quality Storage stability Reproducibility

Recommended Application Scenarios


Kinase Inhibitor Fragment and Lead Optimization

The compound's balanced lipophilicity (XLogP3 1.3) and reduced conformational flexibility make it an ideal hinge-binding fragment for ATP-competitive kinase inhibitor design. The N1-ethyl group mimics the ribose pocket interaction observed in IRAK-4 and JAK inhibitor programs, while the free carboxylic acid allows rapid amide coupling to generate focused libraries [1][2].

Bioconjugate and PROTAC Linker Chemistry

With dual HBD/HBA functionality and a free -COOH handle, this scaffold is well-suited for PROTAC (Proteolysis Targeting Chimera) design. The N1-ethyl group enhances cell permeability relative to the N1-methyl analog, and the carboxylic acid can be directly coupled to E3 ligase ligands or PEG linkers without requiring deprotection steps [1].

CNS Drug Discovery Programs

The XLogP3 value of 1.3 falls within the optimal CNS drug space (1–3), and the compact molecular weight (205 Da) aligns with lead-like criteria. Compared to the ethyl ester analog, the free acid reduces P-glycoprotein efflux susceptibility, increasing the potential for brain penetration. This positions the compound as a privileged CNS library core [1][2].

High-Throughput Screening Enhancement

Room-temperature stability, verified 95% purity, and powder form enable seamless integration into automated HTS platforms without the need for cold storage or re-purification. Procurement of this compound reduces operational costs and ensures compound integrity across multi-year screening cascades, a direct advantage over cold-chain-dependent benzimidazole analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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